molecular formula C8H9NO3 B1528561 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1365963-81-0

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B1528561
CAS RN: 1365963-81-0
M. Wt: 167.16 g/mol
InChI Key: MEAFNJVXTJKASJ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is an organic compound with the CAS Number: 1365963-81-0 . It has a molecular weight of 167.16 . The IUPAC name for this compound is 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, which includes 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, has been achieved using multi-component one-pot and green synthetic methodologies . These methods have allowed for structural and functional modifications of the 1,4-DHP scaffold .


Molecular Structure Analysis

The InChI code for 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is 1S/C8H9NO3/c1-5-3-6 (10)4-7 (8 (11)12)9 (5)2/h3-4H,1-2H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

One study highlights the importance of acid−amide intermolecular hydrogen bonding, where a pyridone derivative acts as its self-complement in molecular recognition, forming a hydrogen-bonded dimer. This dimerization, found in crystals, chloroform solution, and the gas phase, underscores the potential of DHP derivatives in understanding molecular recognition mechanisms (Wash et al., 1997).

Enantioselective Synthesis

DHP derivatives are instrumental in enantioselective synthesis, as illustrated by the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution processes. This approach provides a pathway to prepare enantiomers with high selectivity, highlighting the versatility of DHP structures in synthetic organic chemistry (Sobolev et al., 2002).

Complexation and Microenvironment Effects

Another study delves into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, emphasizing the effects of microenvironment on complexation behavior. The findings suggest that DHP derivatives can significantly alter binding affinities and selectivities, which is crucial for designing more effective molecular receptors (Zimmerman et al., 1991).

Diversity-Oriented Synthesis

DHP derivatives are also key in diversity-oriented synthesis. For instance, 1-Isocyano-2-dimethylamino-alkenes, related to DHP structures, serve as multifunctional reagents in organic synthesis, enabling the assembly of complex molecules like 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylic acid methyl ester derivatives and highly substituted thiazoles (Dömling & Illgen, 2004).

Catalysis and Synthetic Applications

The synthesis of carboxylic esters and lactones using benzoic anhydride derivatives demonstrates the power of mixed anhydride methods in organic synthesis, facilitated by basic catalysts like 4-(dimethylamino)pyridine. This method is notable for its high yields and chemoselectivity, showcasing the adaptability of DHP structures in catalysis and synthesis (Shiina et al., 2004).

Future Directions

The 1,4-DHP scaffold, which includes 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, has been highlighted for its diverse pharmaceutical applications . Future research will likely continue to explore the synthesis of 1,4-DHP compounds with structural and functional modifications, as well as their potential therapeutic applications .

properties

IUPAC Name

1,6-dimethyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFNJVXTJKASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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